molecular formula C10H8N2O2 B009643 [2,2'-Bipyridine]-6,6'(1H,1'H)-dione CAS No. 103505-54-0

[2,2'-Bipyridine]-6,6'(1H,1'H)-dione

Cat. No. B009643
M. Wt: 188.18 g/mol
InChI Key: POJMWJLYXGXUNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bipyridine compounds typically involves condensation and ring-closing reactions. For instance, bipyridine derivatives have been synthesized through the condensation of dialkylamines with specific pyridinone precursors followed by subsequent reactions to construct bicyclic pyridinones or tricyclic molecules depending on the reaction conditions (A. Prior et al., 2014). Such methodologies highlight the versatility and complexity of synthesizing bipyridine-related structures.

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can be elucidated using techniques like single-crystal X-ray analyses and 2D COSY spectroscopy. These methods provide detailed insights into the molecular geometry, showing how substituents and functional groups influence the overall structure of bipyridine compounds. For instance, studies on the crystal structure of bipyridine complexes have revealed diverse coordination modes and geometries around metal ions, illustrating the structural flexibility of these compounds (I. Castro et al., 1992).

Chemical Reactions and Properties

Bipyridine compounds exhibit a wide range of chemical reactivities, including the ability to form complexes with various metals. These complexes often display unique properties, such as fluorescence, which can be tailored by modifying the bipyridine structure. The fluorescent properties of some bipyridine derivatives make them suitable for use as probes in biological systems (A. Prior et al., 2014).

Physical Properties Analysis

The physical properties of bipyridine derivatives, such as solubility and melting points, are influenced by their molecular structure. Modifications in the bipyridine core or the introduction of substituents can significantly alter these properties, affecting their application potential in various fields.

Chemical Properties Analysis

Bipyridine compounds are known for their ability to act as ligands, forming complexes with a wide range of metal ions. This ability is attributed to the nitrogen atoms in the bipyridine unit, which can donate electron density to metal centers, forming stable complexes. These complexes are studied for their catalytic, electronic, and optical properties, contributing to fields such as catalysis, materials science, and photophysics (E. Constable et al., 2009).

Scientific Research Applications

  • Synthesis of Molybdenum(II) Complexes : It is utilized in synthesizing six-coordinate molybdenum(II) complexes with various ligands, demonstrating its versatility in coordination chemistry (Connor & James, 1986).

  • Carbon Dioxide Reduction : A bulky bipyridine ligand derivative aids in reducing carbon dioxide to CO and formate by a Ru-based molecular electrocatalyst, indicating its potential in environmental applications (Machan, Sampson, & Kubiak, 2015).

  • Enantioseparation and Crystal Cohesion Analysis : Chiral hexahalogeno-4,4'-bipyridines, a related class of compounds, are used for enantioseparation and studying crystal cohesion, highlighting its utility in stereochemistry and material science (Mamane et al., 2016).

  • Catalysis in Organic Reactions : Bipyridine-derived complexes show good catalytic activity for epoxidation reactions in organic chemistry, indicating its importance as a catalyst (Zhou et al., 2009).

  • Nanoreactor for Organic Synthesis : The compound SBA@BiPy2+ 2Cl, incorporating a bipyridinium derivative, acts as an environmentally safe heterogeneous nanoreactor for synthesizing specific organic derivatives (Bashti, Kiasat, & Mokhtari, 2015).

  • Water Oxidation Catalysis : A ruthenium complex with a bipyridine glycoluril ligand serves as a robust water oxidation catalyst, relevant in chemical transformations and energy applications (Mane, Kumbhar, & Thummel, 2017).

  • Antimicrobial and Antioxidant Properties : Mixed ligand complexes with bipyridine moieties exhibit moderate to good antimicrobial activity and antioxidant abilities, suggesting potential in pharmaceutical applications (Festus, Okafor, & Ekennia, 2019).

  • Electrochemical Applications : The compound [Co(bapbpy)Cl]+, a cobalt complex bearing a bipyridine ligand, catalyzes electro-assisted hydrogen evolution, relevant in energy storage and conversion (Queyriaux et al., 2019).

Safety And Hazards

“[2,2’-Bipyridine]-6,6’(1H,1’H)-dione” is classified as toxic if swallowed or in contact with skin . It is recommended to wash skin thoroughly after handling, not to eat, drink, or smoke when using this product, and to wear protective gloves and clothing .

properties

IUPAC Name

6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJMWJLYXGXUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327065
Record name [2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-6,6'(1H,1'H)-dione

CAS RN

103505-54-0
Record name [2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-6,6'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
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[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
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Reactant of Route 6
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione

Citations

For This Compound
6
Citations
J Canales, J Ramirez, G Estiu, J Costamagna - Polyhedron, 2000 - Elsevier
Aza-macrocyclic complexes have gained importance in catalysis for the activation of small molecules, like carbon dioxide. Bis-bipyridine hexa-aza-macrocycles efficiently co-ordinate as …
Number of citations: 38 www.sciencedirect.com
Y Xu, L Wang, J Wu, G Zhai, D Sun - Frontiers of Chemical Science and …, 2023 - Springer
Acceptorless alcohol dehydrogenation stands out as one of the most promising strategies in hydrogen storage technologies. Among various catalytic systems for this reaction, cost-…
Number of citations: 1 link.springer.com
SQ Zhang, B Guo, Z Xu, HX Li, HY Li, JP Lang - Tetrahedron, 2019 - Elsevier
Cobalt(II) complexes (5 mol% Co) bearing phosphine-free NN N pincer ligands efficiently catalyze C–C coupling of secondary and primary alcohols to selectively form α-alkylated …
Number of citations: 22 www.sciencedirect.com
M Yamada, M Kimura, M Nishizawa… - Bulletin of the …, 1991 - journal.csj.jp
The electronic spectra of three types of 1,10-phenanthroline derivatives having different π-conjugated systems, phenanthrolinedione, phenanthrolinone, and the parent phenanthroline, …
Number of citations: 10 www.journal.csj.jp
VF Vavsari, GM Ziarani - Chemistry of Heterocyclic Compounds, 2018 - Springer
4-Quinazolinones are considered as an important class of heterocyclic compounds with various physiological activities and pharmacological utility. In this review, the recent advances in …
Number of citations: 9 link.springer.com
S Chandra, R Prem, S Raizada - Journal of …, 2013 - Journal of Chemical, Biological and …
Number of citations: 0

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